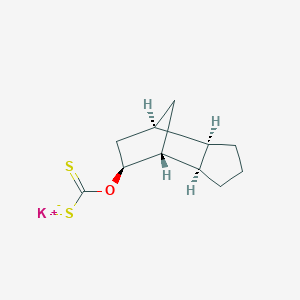
1,3-Diethylxanthine
概要
説明
1,3-ジエチルキサンチンは、テオフィリンとしても知られており、お茶、コーヒー、カカオに自然に存在するキサンチン誘導体です。これは、カフェインやテオブロミンと類似の化学構造を持つメチルキサンチンアルカロイドです。 この化合物は気管支拡張作用で知られており、喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に使用されています .
2. 製法
合成経路と反応条件
1,3-ジエチルキサンチンは、様々な方法で合成することができます。一般的な方法の1つは、キサンチン誘導体のメチル化です。合成は通常、キサンチンとヨウ化エチルを、水素化ナトリウムなどの塩基の存在下で反応させることから始まります。 反応は還流条件下で行われ、1,3-ジエチルキサンチンが生成されます .
工業生産方法
1,3-ジエチルキサンチンの工業生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスには、効率的な生産を確実にするために、高圧反応器と連続フローシステムの使用が含まれます。 反応条件は、最終生成物の高収率と純度を達成するように最適化されています .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethylxanthine can be synthesized through various methods. One common method involves the methylation of xanthine derivatives. The synthesis typically starts with the reaction of xanthine with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
反応の種類
1,3-ジエチルキサンチンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は酸化されてキサンチン誘導体になります。
還元: 還元反応により、1,3-ジエチルキサンチンは対応するジヒドロ誘導体に変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キサンチン誘導体。
還元: 1,3-ジエチルキサンチンのジヒドロ誘導体。
科学的研究の応用
1,3-ジエチルキサンチンは、幅広い科学研究における応用があります。
化学: キサンチン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスや酵素阻害に対する影響が調べられています。
医学: 呼吸器疾患の治療に使用され、その潜在的な抗炎症作用と免疫調節作用について研究されています。
作用機序
1,3-ジエチルキサンチンは、主にホスホジエステラーゼ酵素の阻害を通じて作用し、環状アデノシン一リン酸(cAMP)のレベルを上昇させます。これにより、気管支平滑筋が弛緩し、呼吸器系の気流が改善されます。 さらに、アデノシン受容体拮抗薬として作用し、気管支拡張作用と抗炎症作用に寄与しています .
類似化合物との比較
類似化合物
カフェイン: 同様の興奮作用と気管支拡張作用を持つ別のメチルキサンチンアルカロイド。
テオブロミン: カカオに含まれており、カフェインやテオフィリンよりも興奮作用が弱い。
独自性
1,3-ジエチルキサンチンは、その特定の気管支拡張作用と呼吸器疾患の治療における使用により、ユニークです。 ホスホジエステラーゼ阻害とアデノシン受容体拮抗作用の両方の二重作用機序により、他の類似化合物と区別されています .
特性
IUPAC Name |
1,3-diethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNFISWKTZFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199644 | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-95-9 | |
| Record name | 1,3-Diethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550Q64O79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)


![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)








